1-[(2,3-Dichlorophenyl)methyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDJDXSAUVJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Piperazine Derivatives
General Methodologies for Piperazine (B1678402) Ring Formation
The piperazine scaffold is a crucial component in numerous FDA-approved drugs, which has driven the development of diverse synthetic methods to create these heterocyclic structures. nih.gov A common and straightforward strategy involves the functionalization of the parent piperazine molecule through the addition of electrophiles at the nitrogen atoms or via cross-coupling reactions. nih.gov However, creating carbon-substituted piperazines often necessitates the construction of the ring from linear precursors. nih.gov
Key methodologies for forming the piperazine ring include:
Cyclization of Diamine Precursors: This is a foundational approach where linear diamines are cyclized to form the heterocyclic ring. nih.gov
Reductive Cyclization: A conceptually different strategy involves converting a primary amine into a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to yield the piperazine ring. nih.govnih.gov This method allows for the incorporation of substituents at various positions. nih.govresearchgate.net
Condensation Reactions: Transition-metal-catalyzed condensation of certain amine reagents with carbonyl compounds can form the piperazine structure. rsc.org
DABCO Bond Cleavage: The cleavage of bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) is an efficient method for producing functionalized piperazines. rsc.org
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination offers a powerful alternative for C–N bond formation between aryl halides and amines, enabling the synthesis of N-arylpiperazines. nih.gov
While direct functionalization of the piperazine C-H bonds is challenging, recent advances in photoredox catalysis are providing new pathways for these transformations. mdpi.combeilstein-journals.org
Synthesis of Aryl-Substituted Piperazines
The synthesis of N-arylpiperazines is of significant interest due to their prevalence in medicinally relevant compounds. nih.gov Traditional methods often require harsh conditions, such as elevated temperatures and extended reaction times. nih.gov Modern approaches, including palladium-catalyzed methodologies, have been developed to provide more efficient and eco-friendly routes. organic-chemistry.org
Cyclization Reactions involving Diamines and Halogenated Anilines
A primary and widely used method for synthesizing N-arylpiperazines involves the direct cyclization of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or diethanolamine (B148213). nih.govresearchgate.net This approach builds the piperazine ring directly onto the aromatic amine precursor. The reaction is a form of nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon centers of the bis(2-haloethyl)amine, leading to ring closure. researchgate.net This method is particularly common for industrial-scale production due to the availability of the starting materials. google.compatsnap.com
The cyclization reaction between anilines and bis(2-chloroethyl)amine hydrochloride typically requires high temperatures and can have long reaction times. researchgate.net Optimizing these conditions is crucial for achieving high yields and purity. For the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), reaction temperatures can range from 120°C to 220°C, with reaction times varying from a few hours to over 34 hours, depending on the specific temperature and reagents used. google.compatsnap.com Solvents such as xylene or diethylene glycol monomethyl ether are often employed, and in some cases, the reaction is run neat. researchgate.netchemicalbook.com
Recent optimizations have explored continuous flow conditions to improve productivity and reduce the formation of side-products that can complicate purification in batch processes. researchgate.net The use of catalysts like p-toluene sulfonic acid and phase transfer agents such as tetrabutylammonium (B224687) bromide can also facilitate the reaction. chemicalbook.com
| Aniline Precursor | Cyclizing Agent | Temperature | Time | Solvent/Catalyst | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-dichloroaniline | bis(2-chloroethyl)amine hydrochloride | 120°C | 34 hours | None (neat) | 59.5% | google.compatsnap.com |
| 2,3-dichloroaniline | bis(2-chloroethyl)amine hydrochloride | 160°C | 12 hours | None (neat) | 64.0% | google.compatsnap.com |
| 2,3-dichloroaniline | bis(2-chloroethyl)amine hydrochloride | 200°C | 4 hours | None (neat) | 65.6% | google.compatsnap.com |
| 2,3-dichloroaniline | bis(2-chloroethyl)ethylamine | 130-135°C | 48 hours | Xylene, p-toluene sulfonic acid, TBAB | 88% | chemicalbook.com |
The selection of precursors is fundamental to the synthesis of the target aryl-substituted piperazine.
2,3-dichloroaniline: This serves as the aromatic precursor, providing the dichlorophenyl moiety that will be attached to a nitrogen atom of the newly formed piperazine ring. google.comchemicalbook.com Its structure dictates the final substitution pattern on the aryl group.
bis(2-chloroethyl)amine hydrochloride: This reagent is a common cyclizing agent that provides the four-carbon, one-nitrogen backbone required to complete the piperazine ring with the aniline. researchgate.netgoogle.com The two chloroethyl groups are the electrophilic sites for the cyclization reaction.
Diethanolamine: As an alternative to bis(2-chloroethyl)amine, diethanolamine can be used to construct the piperazine ring. nih.govmdpi.com The reaction with an aniline precursor under different conditions (e.g., using acid catalysis) also leads to the formation of the N-arylpiperazine core. mdpi.com
Derivatization Approaches for Substituted Piperazines
Once a mono-N-substituted piperazine, such as 1-(2,3-dichlorophenyl)piperazine, is synthesized, the secondary amine group provides a reactive site for further functionalization. This allows for the introduction of additional structural complexity and the modulation of the molecule's properties. nih.gov
Alkylation and Amidation Reactions for Further Structural Complexity
Alkylation and amidation are two of the most common and effective methods for derivatizing the second nitrogen atom of the piperazine ring.
N-Alkylation: This reaction involves attaching an alkyl group to the secondary amine of the piperazine. It can be achieved through several methods, including nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.gov For instance, 1-(2,3-dichlorophenyl)piperazine is a key intermediate in the synthesis of pharmaceuticals like Aripiprazole (B633) and Cariprazine (B1246890). mdpi.com In these syntheses, the piperazine core is N-alkylated using reactive bromoalkyl derivatives or through reductive amination with an appropriate aldehyde. mdpi.com
Amidation: The secondary amine can also react with carboxylic acids or their derivatives (like acyl chlorides) to form an amide bond. This introduces a carbonyl group adjacent to the piperazine nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. researchgate.net
These derivatization reactions are crucial for building large libraries of compounds for drug discovery and for the late-stage modification of complex molecules. mdpi.comnih.gov
Coupling Reactions in the Synthesis of Novel Scaffolds
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The compound 1-(2,3-dichlorophenyl)piperazine serves as a critical building block for the synthesis of more complex molecules and novel scaffolds, most notably in the development of therapeutic agents. Its utility is primarily demonstrated through its participation in various coupling reactions, where it is joined with other molecular fragments to create target structures. These reactions are fundamental in constructing the carbon-nitrogen (C-N) bonds that link the piperazine core to other parts of the final molecule.
One of the most prominent applications of 1-(2,3-dichlorophenyl)piperazine as a synthetic precursor is in the generation of the atypical antipsychotic agent, aripiprazole. ptfarm.plnih.gov The synthesis of this complex scaffold involves the coupling of the 1-(2,3-dichlorophenyl)piperazine core with a functionalized quinolinone side chain. google.comijpsr.com This transformation is typically achieved through a nucleophilic substitution reaction, a fundamental class of coupling reaction, where the secondary amine of the piperazine ring attacks an electrophilic carbon, displacing a leaving group such as a halide. ijpsr.comresearchgate.net
In a representative synthesis of aripiprazole, 1-(2,3-dichlorophenyl)piperazine hydrochloride is coupled with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. ptfarm.plijpsr.com The reaction is generally performed in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) and requires a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack. ptfarm.plijpsr.com Common bases for this transformation include sodium carbonate or potassium carbonate. ptfarm.plijpsr.com The reaction mixture is typically heated to reflux to ensure completion, yielding the desired aripiprazole scaffold. ptfarm.pl This coupling strategy demonstrates the effective use of 1-(2,3-dichlorophenyl)piperazine to build a novel, intricate, and pharmaceutically important molecular architecture. nih.gov
Detailed findings from various synthetic procedures for this coupling reaction are summarized below.
Table 1: Synthesis of Aripiprazole via Coupling of 1-(2,3-Dichlorophenyl)piperazine
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Sodium Carbonate (Na₂CO₃) | Ethanol | Reflux, 12 hours | 85% | ptfarm.pl |
| 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Potassium Carbonate (K₂CO₃) | Acetonitrile | Heated to 80°C | Not specified | ijpsr.com |
| 1-(2,3-Dichlorophenyl)piperazine | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Sodium Carbonate (Na₂CO₃) | Ethanol | Boiling point, 6 hours | 85-90% | researchgate.net |
| 1-(2,3-Dichlorophenyl)piperazine | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Triethylamine | Acetonitrile | Reflux, 4 hours (after initial step with NaI) | Not specified | nih.gov |
Beyond classical nucleophilic substitution, the development of novel scaffolds based on piperazine derivatives has been significantly advanced by palladium-catalyzed cross-coupling reactions. nih.govthermofishersci.in The Buchwald-Hartwig amination, in particular, has become a powerful and versatile method for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or triflates and is tolerant of a wide range of functional groups. nih.govorganic-chemistry.org
While the large-scale synthesis of aripiprazole often employs the more traditional and cost-effective nucleophilic substitution, the principles of palladium-catalyzed coupling are broadly applicable for creating analogues and other novel N-arylpiperazine scaffolds. organic-chemistry.orgnih.gov In this context, an aryl halide or pseudohalide is reacted with a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. nih.govthermofishersci.in The development of bulky, electron-rich phosphine (B1218219) and carbene ligands has been crucial in improving the efficiency and scope of these reactions, enabling the coupling of even less reactive aryl chlorides. nih.gov These advanced catalytic systems provide a robust platform for medicinal chemists to synthesize diverse libraries of piperazine-containing compounds for drug discovery. organic-chemistry.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-(2,3-Dichlorophenyl)piperazine |
| 1-(2,3-Dichlorophenyl)piperazine hydrochloride |
| 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone |
| Acetonitrile |
| Aripiprazole |
| Ethanol |
| Palladium |
| Potassium Carbonate |
| Sodium Carbonate |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Phenyl Ring Substitution (e.g., Chlorine Positions) on Biological Activity
The substitution pattern on the phenyl ring of phenylpiperazine derivatives is a critical determinant of their biological activity and receptor affinity. The introduction of chlorine atoms, in particular, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.goveurochlor.org
In the case of dichlorophenylpiperazine analogs, the position of the chlorine atoms on the phenyl ring plays a pivotal role in determining selectivity and potency for various receptors. For instance, studies on dopamine (B1211576) D3 receptor ligands have shown that the 2,3-dichloro substitution pattern is a key feature in a series of potent and selective antagonists. nih.gov The presence of electron-withdrawing chloro-substituents has also been explored in the development of selective sigma (σ) receptor ligands. nih.gov
The introduction of one or two chlorine atoms can increase the physicochemical properties and stability of many inhibitors compared to their parent analogs, without significantly affecting toxicity. rsc.org Specifically, the 2,3-dichlorophenyl moiety is a common building block in the synthesis of several antipsychotic drugs, including aripiprazole (B633) and cariprazine (B1246890), highlighting its importance for achieving the desired pharmacological profile. mdpi.com The substitution of a phenyl ring with two chlorine atoms has been shown to be advantageous for cytotoxic activity in certain classes of anticancer agents. nih.gov
| Compound/Substitution | Target Receptor/Activity | Key Findings |
| 2,3-Dichlorophenylpiperazine Analogs | Dopamine D3 Receptor | Showed high D3 receptor selectivity over D2 receptors. nih.gov |
| Chloro-substituted Phenylpiperazines | Sigma (σ) Receptors | Introduction of chloro-substituents explored for σ2-selective ligands. nih.gov |
| 3,4-Dichlorophenylpiperazine Analogs | Antimycobacterial Activity | Demonstrated significant activity against Mycobacterium tuberculosis. mdpi.com |
| Dichlorophenyl-substituted Benzothiazines | Anticancer Activity | Phenylpiperazine derivatives with two chlorine atoms on the phenyl ring showed preferred cytotoxic activity. nih.gov |
Role of Piperazine (B1678402) Substituents and Linkers
The substituents attached to the piperazine ring and the nature of the linker connecting the piperazine moiety to other parts of the molecule are fundamental to the biological activity of these compounds. nih.gov
Hydrophobic and hydrogen bond interactions are key forces that stabilize the binding of ligands to their target receptors. nih.govnih.gov The piperazine moiety itself can participate in these interactions. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, which is a favorable interaction for biological activity. nih.gov The hydrophobic nature of the binding pocket in many receptors, such as the HIV-1 reverse transcriptase, suggests that hydrophobic interactions play a predominant role in ligand binding. thescipub.com The introduction of hydrophobic substituents can enhance these interactions. thescipub.com The interplay between hydrogen bonding and hydrophobic interactions is crucial for the proper orientation of the ligand within the binding site to maximize its affinity and efficacy. thescipub.com Optimized hydrophobic interactions and hydrogen bonding are known to stabilize ligands at the target site, which can alter binding affinity and drug efficacy. nih.gov
Conformational Flexibility and Rigidity of the Piperazine Ring
The conformational flexibility of the piperazine ring is an important factor that can influence its binding to a receptor. The piperazine ring typically adopts a chair conformation. nih.gov In some cases, a rapid exchange between axial and equatorial arrangements can occur. nih.gov The conformation of the piperazine ring can be influenced by the nature of its substituents. researchgate.net Stereochemical variations in the piperazine ring can lead to stereoselective effects on biological activity. researchgate.net The rigidity or flexibility of the molecule can impact how it fits into the binding pocket of a target protein, thereby affecting its biological activity.
Key Pharmacophores and Functional Groups for Target Affinity and Selectivity
For many classes of biologically active compounds, the 1-arylpiperazine moiety is a well-established pharmacophore. nih.gov Specifically, for dopamine D3 receptor ligands, several key functional groups have been identified as being crucial for high affinity and selectivity. These often include:
An aryl-substituted piperazine ring , such as the 2,3-dichlorophenylpiperazine group. nih.govnih.gov
A flexible alkyl chain linker of optimal length. nih.gov
A terminal aryl amide group. nih.govnih.gov
| Pharmacophore/Functional Group | Role in Biological Activity | Example Target |
| Aryl-substituted Piperazine | Core structural motif for receptor interaction | Dopamine D3 Receptors nih.govnih.gov |
| Alkyl Chain Linker | Optimizes spacing and orientation for binding | Dopamine D3 Receptors nih.gov |
| Terminal Aryl Amide | Contributes to high-affinity binding and selectivity | Dopamine D3 Receptors nih.gov |
| Piperazine Nitrogen Atoms | Can act as hydrogen bond acceptors | Various Receptors nih.gov |
Rational Design Principles for Novel Derivatives
The rational design of novel derivatives of 1-[(2,3-Dichlorophenyl)methyl]piperazine is guided by an understanding of the SAR and SPR discussed in the preceding sections. The goal is to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net
Key principles in the rational design of new analogs include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar properties to improve activity or reduce side effects.
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target receptor to design molecules that fit optimally into the binding site.
Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new compounds. researchgate.net
Modulation of Physicochemical Properties: Altering properties such as lipophilicity, solubility, and metabolic stability through chemical modifications to improve the drug-like characteristics of the molecule. researchgate.net
For instance, in the design of novel dopamine D3 receptor ligands, a series of compounds was designed based on the structural features of existing D3 agents, incorporating functional moieties required for high-affinity and selective binding. nih.gov The introduction of differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold is another example of a rational design approach for developing new anticancer agents. nih.gov
Computational Chemistry and in Silico Approaches
Molecular Docking Studies with Biological Targets (e.g., Dopamine (B1211576) Receptors, Enzymes)
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently employed to understand how ligands like those containing the 1-(2,3-dichlorophenyl)piperazine (B491241) moiety interact with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.
Research into novel ligands for the dopamine D3 receptor has utilized the 1-(2,3-dichlorophenyl)piperazine scaffold as a core component. In one such study, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed and evaluated for their binding affinity at human dopamine D2, D3, and D4 receptors nih.gov. Molecular docking models suggest that the 2,3-dichloro substitution pattern on the phenyl ring is crucial for achieving high affinity and selectivity. The chlorine atoms are believed to engage in favorable van der Waals interactions with hydrophobic residues within the transmembrane regions of the dopamine receptors smolecule.com. Furthermore, the electron-withdrawing nature of the dichlorophenyl group helps to create an optimal charge distribution across the molecule, facilitating strong electrostatic interactions with key amino acid residues in the receptor's binding pocket smolecule.com.
The binding affinities for one of the most potent and selective analogues in this series, which incorporates the (2,3-dichlorophenyl)piperazin-1-yl moiety, highlight its preference for the D3 receptor subtype nih.gov.
| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | D3/D2 Selectivity | D3/D4 Selectivity |
| Analog 51 | Dopamine D3 | 1.4 | 64 | 1300 |
| Analog 51 | Dopamine D2 | 89.6 | ||
| Analog 51 | Dopamine D4 | 1820 |
This table presents in vitro binding data for a potent analog from a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, demonstrating high affinity and selectivity for the dopamine D3 receptor. nih.gov
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic interactions between a ligand and its receptor, revealing the stability of the binding pose and the conformational changes that may occur upon binding.
While specific MD simulation studies focusing exclusively on 1-[(2,3-Dichlorophenyl)methyl]piperazine are not extensively detailed in the reviewed literature, the technique is widely applied to understand the behavior of similar piperazine-containing ligands at their targets. For instance, MD simulations have been crucial in studying the dynamics of GPCRs, such as serotonin (B10506) and dopamine receptors, which are primary targets for arylpiperazine derivatives researchgate.net. These simulations can assess the stability of key interactions, such as the salt bridge formed between the protonated nitrogen of the piperazine (B1678402) ring and conserved aspartate residues (e.g., Asp116 in the 5-HT1A receptor) within the receptor binding site researchgate.net.
In broader applications, high-temperature MD simulations have been used to validate the blood-brain barrier permeability of related piperazine derivatives, showing that specific alkyl chain lengths can optimize passive diffusion across cell membranes smolecule.com. Such computational approaches are vital for predicting the pharmacokinetic properties of centrally acting agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Studies involving a series of arylpiperazine derivatives, including those with the 1-(2,3-dichlorophenyl)piperazine core, have generated data suitable for SAR and QSAR analysis. A key finding for this structural class relates to the length of the alkyl linker connecting the piperazine ring to other parts of the molecule. For ligands targeting the serotonin 5-HT1A receptor, the elongation of this carbon linker has been shown to have a positive influence on binding affinity when the 1-(2,3-dichlorophenyl)piperazine moiety is present researchgate.netresearchgate.netpk.edu.pl. Conversely, for the dopamine D2 receptor, increasing the linker length for this specific moiety leads to a decrease in affinity researchgate.net.
These structure-activity relationships provide valuable guidance for medicinal chemists in optimizing ligand design.
| Moiety | Target Receptor | Effect of Increasing Linker Length |
| 1-(2,3-Dichlorophenyl)piperazine | 5-HT1A | Positive influence on affinity |
| 1-(2,3-Dichlorophenyl)piperazine | D2 | Negative influence on affinity |
This table summarizes the observed structure-activity relationship (SAR) for the 1-(2,3-dichlorophenyl)piperazine moiety concerning the alkyl linker length and receptor binding affinity. researchgate.netresearchgate.net
In Silico Prediction of Biological Activities and Interactions
In silico prediction encompasses a wide range of computational tools used to forecast the biological and pharmacokinetic properties of a molecule before its synthesis. These methods are critical for prioritizing candidates in the early stages of drug discovery.
For compounds related to this compound, in silico models are used to predict their potential as central nervous system (CNS) drugs. Key parameters such as the logarithm of the partition coefficient (LogP) and molecular weight are calculated to estimate properties like blood-brain barrier permeability. Research suggests that for CNS drugs, optimal brain penetration is often achieved when LogP values are between 1.5 and 2.7 and the molecular weight is below 400 Daltons smolecule.com.
Molecular modeling is also used to support SAR studies by visualizing how structural modifications affect receptor interactions researchgate.netresearchgate.net. By predicting how a designed molecule will bind to its target, researchers can rationally design new derivatives with improved potency and selectivity, thereby reducing the need for extensive and costly synthesis and screening of large numbers of compounds nih.gov.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 1-[(2,3-Dichlorophenyl)methyl]piperazine. Each technique offers unique insights into the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the dichlorophenyl ring and the piperazine (B1678402) ring. The aromatic protons on the dichlorophenyl group would appear in the downfield region (typically δ 6.8-7.5 ppm), exhibiting a complex splitting pattern due to spin-spin coupling. The eight protons of the piperazine ring are anticipated to produce signals in the aliphatic region (typically δ 2.8-4.0 ppm). These may appear as multiplets due to the conformational dynamics of the ring and their distinct chemical environments. researchgate.netmdpi.com
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would display signals for the six carbons of the dichlorophenyl ring in the aromatic region (typically δ 110-155 ppm) and two signals for the carbons of the piperazine ring in the aliphatic region (typically δ 40-60 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ 7.2 - 7.4 | Multiplet | Aromatic Protons (C₆H₃Cl₂) |
| ~ 3.0 - 3.3 | Multiplet | Piperazine Protons (-CH₂-N-) |
| ~ 2.8 - 3.1 | Multiplet | Piperazine Protons (-CH₂-NH-) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 150 | Aromatic Carbon (C-N) |
| ~ 134 | Aromatic Carbon (C-Cl) |
| ~ 128 - 132 | Aromatic Carbons (C-H, C-Cl) |
| ~ 120 - 125 | Aromatic Carbons (C-H) |
| ~ 50 - 55 | Piperazine Carbon (-CH₂-N-Ar) |
| ~ 45 | Piperazine Carbon (-CH₂-NH) |
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.govunodc.org These include C-H stretching vibrations for both the aromatic ring and the aliphatic piperazine ring, C=C stretching from the aromatic ring, C-N stretching vibrations, and the characteristic N-H stretching of the secondary amine in the piperazine ring. The presence of chlorine atoms is indicated by C-Cl stretching bands in the fingerprint region. nist.gov
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine) |
| 1550 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aryl Amine |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine |
| 600 - 800 | C-Cl Stretch | Aryl Halide |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The primary chromophore in this compound is the dichlorophenyl group. Phenylpiperazine derivatives are known to absorb UV radiation, and the presence of the substituted aromatic ring dictates the absorption maximum (λmax). nist.gov Based on HPLC methods developed for its analysis, the compound exhibits significant absorbance at 254 nm, which is consistent with the electronic transitions of the dichlorophenyl moiety. google.com
Table 4: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| λmax | ~ 254 nm |
| Chromophore | 2,3-Dichlorophenyl ring |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular weight of the free base form of this compound (C₁₀H₁₂Cl₂N₂) is 231.12 g/mol . wikipedia.org
In mass spectrometry, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its mass, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation of phenylpiperazine analogues typically involves the cleavage of C-N bonds and fragmentation of the piperazine ring. nih.govxml-journal.net Common fragmentation pathways include the loss of ethyleneamine fragments from the piperazine ring and the formation of a stable ion representing the dichlorophenyl moiety. nih.govnih.gov
Table 5: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~ 230/232/234 | Molecular Ion Peak ([M]⁺) with isotopic pattern for 2 Cl atoms |
| Varies | Fragment ions from cleavage of the piperazine ring |
| Varies | Fragment ion corresponding to the dichlorophenyl group |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are essential for separating the target compound from impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying any related substances. A reversed-phase HPLC method has been established for the analysis of its hydrochloride salt. google.comgoogle.com This method effectively separates the main compound from potential process-related impurities. The use of a diode array detector (DAD) allows for detection at a wavelength where the dichlorophenyl chromophore strongly absorbs, ensuring high sensitivity. google.com
Table 6: HPLC Method Parameters for Analysis of this compound Hydrochloride google.com
| Parameter | Condition |
| Column | Octadecylsilane (C18) bonded silica (B1680970) |
| Mobile Phase | Gradient elution with Mobile Phase A (acetonitrile-disodium hydrogen phosphate (B84403) buffer) and Mobile Phase B (acetonitrile-phosphoric acid) |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds like piperazine derivatives. The method involves vaporizing the sample and separating its components based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For piperazine analysis, different stationary phases and conditions can be employed to achieve optimal separation and peak shape. tsijournals.com
A typical GC system for analyzing piperazine-related compounds would be equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. unodc.orgnih.gov The choice of the capillary column is critical; for instance, a (50%-Phenyl)-methylpolysiloxane stationary phase has demonstrated good performance in separating various piperazine derivatives. tsijournals.com
Key parameters in a GC method are meticulously optimized, including injector temperature, detector temperature, carrier gas flow rate, and the oven temperature program. researchgate.net The temperature program, which involves a series of temperature ramps and holds, is designed to ensure efficient separation of all components, from the most volatile to the least volatile. rsc.org
Table 1: Illustrative Gas Chromatography (GC) Conditions for Piperazine Derivative Analysis
| Parameter | Condition | Source |
| Column | Supelco Equity 5 (30 m x 0.25 mm i.d. x 0.25 µm) or DB-17 (30 m x 0.53 mm, 1 µm) | researchgate.netrsc.org |
| Carrier Gas | Helium | researchgate.netrsc.org |
| Flow Rate | 1-2 mL/min | researchgate.netrsc.org |
| Injector Temperature | 250-260 °C | researchgate.netrsc.org |
| Detector Temperature | 230-280 °C (MS Source), 260 °C (FID) | researchgate.netrsc.org |
| Injection Volume | 1.0 µL | researchgate.netrsc.org |
| Oven Program | Example: Initial 60-150°C, ramped to 260-280°C | researchgate.netrsc.org |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | unodc.orgrsc.org |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of "this compound". fishersci.comlibretexts.org It is particularly useful for monitoring reaction progress, checking compound purity, and identifying components in a mixture. libretexts.organalyticaltoxicology.com The technique involves spotting the sample on a plate coated with a thin layer of stationary phase (commonly silica gel) and developing it in a sealed chamber with a suitable mobile phase. libretexts.org
The separation is based on the differential affinities of the compounds for the stationary and mobile phases. libretexts.org For basic nitrogenous compounds like piperazine derivatives, specific TLC systems have been developed to provide a good spread of Retention Factor (Rf) values, which aids in identification. analyticaltoxicology.com The Rf value, the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key characteristic used for compound identification under specific conditions. libretexts.org
After development, the separated spots are visualized. Since many piperazine derivatives are not colored, visualization is often achieved by observing the plate under UV light (at 254 nm and/or 350 nm), especially when using plates treated with a fluorescent indicator. fishersci.comanalyticaltoxicology.com Specific locating agents or spray reagents can also be used to produce colored spots for visualization. analyticaltoxicology.com
Table 2: Example Thin Layer Chromatography (TLC) System for Basic Drug Screening
| Parameter | Description | Source |
| Stationary Phase | Silica gel G F254 | fishersci.comanalyticaltoxicology.com |
| Mobile Phase | A mixture of solvents, e.g., Methanol and Toluene (20:80 v/v) | fishersci.com |
| Development | In a saturated chromatographic tank over a defined path length | fishersci.com |
| Visualization | UV light (254 nm and 350 nm), specific locating agents | analyticaltoxicology.com |
Other Chromatographic Methods (e.g., SFC, CE)
Beyond GC and TLC, other chromatographic techniques can be applied to the analysis of piperazine compounds.
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an attractive alternative to both normal- and reversed-phase HPLC, often providing faster separations and reduced solvent consumption. It is well-suited for the analysis and purification of complex mixtures.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. It requires only a very small sample volume and can be a powerful tool for purity determination and impurity profiling of compounds like piperazine, which can be analyzed in their ionic form. jocpr.comhakon-art.com Methods utilizing indirect UV detection have been developed for the analysis of piperazine. hakon-art.com
Identification and Quantification of Related Substances and Impurities
The control of impurities is a critical aspect of chemical quality assurance. For "this compound," which is known as a related compound or impurity in the synthesis of the antipsychotic drug Aripiprazole (B633), meticulous analytical methods are required for detection and quantification. google.comchemicalbook.com
High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. A patent details a specific HPLC method for detecting "1-(2,3-dichlorophenyl) piperazine hydrochloride" and its related substances. google.com This method employs gradient elution on a C18 column (octadecylsilane bonded silica) with UV detection, typically around 254 nm, where the compound exhibits strong absorbance. google.com The method is designed to be highly sensitive and specific, capable of separating the main compound from its potential process-related impurities and degradation products. google.com
Potential impurities that must be monitored include starting materials, by-products from the synthesis, and degradation products. veeprho.com
Table 3: Known Related Substances and Impurities of this compound
| Compound Name | Classification | Source |
| 1-(2-Chlorophenyl)piperazine hydrochloride | Process Impurity | google.com |
| 1-(3-Chlorophenyl)piperazine hydrochloride | Process Impurity | google.com |
| 1-(2,3-Dichlorophenyl)piperazine (B491241) dimer hydrochloride | Process Impurity | google.com |
| 2,3-Dichloroaniline | Starting Material/Impurity | google.com |
The analytical method must be validated to demonstrate its suitability, including parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) for each impurity. jocpr.comhakon-art.com This ensures that even trace levels of impurities can be accurately and reliably quantified. jocpr.com
Future Research Directions for 1 2,3 Dichlorophenyl Methyl Piperazine
Focused Synthesis and Derivatization Strategies for this Specific Scaffold
Future synthetic research should focus on developing efficient and scalable routes to the 1-[(2,3-Dichlorophenyl)methyl]piperazine core and creating a library of derivatives for comprehensive screening.
Synthesis: The primary synthetic routes for this scaffold involve the coupling of a 2,3-dichlorobenzyl moiety with a piperazine (B1678402) ring. Key future strategies would include:
Reductive Amination: A one-pot reaction between 2,3-dichlorobenzaldehyde (B127699) and piperazine using a reducing agent like sodium triacetoxyborohydride. This method is generally high-yielding and allows for a variety of piperazine derivatives to be used.
Nucleophilic Substitution: The reaction of a 2,3-dichlorobenzyl halide (e.g., chloride or bromide) with piperazine. Optimizing reaction conditions, such as solvent and base, will be crucial to maximize yield and minimize the formation of N,N'-disubstituted byproducts. mdpi.com
Flow Chemistry: For improved scalability, safety, and efficiency, adapting these synthetic methods to a continuous flow reactor system could be explored. nih.gov
Derivatization: A focused derivatization strategy is essential to explore the chemical space around this scaffold. Modifications should target three key areas: the piperazine ring, the phenyl ring, and the methylene (B1212753) bridge (as discussed in section 7.3).
Piperazine N4-Substitution: The secondary amine of the piperazine ring is a prime site for modification. Introducing a diverse range of substituents (alkyl, aryl, acyl, etc.) can significantly alter pharmacokinetic and pharmacodynamic properties. mdpi.com
Phenyl Ring Modification: Synthesizing analogues with different substitution patterns on the phenyl ring (e.g., moving the chlorine atoms to other positions, or introducing other halogens or electron-donating/withdrawing groups) will be critical for defining the SAR.
Below is a table outlining potential derivatization strategies.
Table 1: Proposed Derivatization Strategies for the this compound Scaffold
| Modification Site | Rationale | Example Substituents (R) |
|---|---|---|
| Piperazine N4 | Modulate solubility, lipophilicity, and target interaction. | Small alkyl groups (methyl, ethyl), aromatic rings (phenyl, pyridyl), complex heterocycles, long-chain moieties. |
| Phenyl Ring | Probe electronic and steric requirements for target binding. | Alter Cl positions (e.g., 2,4-dichloro, 3,4-dichloro), replace Cl with F, Br, CF3, OCH3. |
| Methylene Bridge | Investigate the impact of linker length and flexibility (see Sec 7.3). | -CH2CH2- (ethylene), -C(O)- (amide), cyclopropyl (B3062369) fusion. |
Comprehensive Pharmacological Characterization of the Compound
A thorough in vitro pharmacological evaluation is necessary to identify the primary biological targets of this compound. Based on the profiles of structurally related N-benzylpiperazine (BZP) and arylpiperazine compounds, the initial screening should focus on targets within the central nervous system (CNS). researchgate.netusdoj.goveuropa.eu
The primary screening panel should include:
Monoamine Transporters: Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), and Norepinephrine Transporter (NET). Assays should determine the compound's affinity (Ki) and its functional effect (e.g., uptake inhibition or substrate-mediated release). nih.govwikipedia.org
Serotonin (5-HT) Receptors: A broad panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) should be screened to determine affinity and functional activity (agonist, antagonist, or partial agonist). mdpi.com
Dopamine (D) Receptors: Key dopamine receptor subtypes, particularly D2 and D3, which are common targets for arylpiperazines, should be included. acs.org
Adrenergic Receptors: Various α and β adrenergic receptor subtypes should be evaluated, as some arylpiperazines exhibit affinity for these targets. nih.gov
The results from this broad screening will generate a comprehensive pharmacological profile, highlighting the compound's primary targets and its selectivity.
Table 2: Illustrative Pharmacological Screening Panel and Potential Data Output
| Target | Assay Type | Measured Parameter | Example Result |
|---|---|---|---|
| DAT | Radioligand Binding | Ki (nM) | 85 |
| Neurotransmitter Uptake | IC50 (nM) | 150 | |
| SERT | Radioligand Binding | Ki (nM) | >10,000 |
| 5-HT1A | Radioligand Binding | Ki (nM) | 25 |
| Functional (cAMP) | EC50 (nM), Emax (%) | 40, 85% (Partial Agonist) | |
| D2 | Radioligand Binding | Ki (nM) | 350 |
Detailed SAR and SPR Studies on the Methylene Bridge and its Impact
Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be conducted by synthesizing a series of analogues where the linker is modified. This will elucidate the role of the bridge in target binding and selectivity.
Surface Plasmon Resonance (SPR) Studies: Once a high-affinity target is identified, SPR should be employed to study the binding kinetics of the most promising analogues. Unlike equilibrium-based affinity measurements (Ki), SPR provides real-time data on the association rate (kon) and dissociation rate (koff). This kinetic data is crucial for understanding the drug-target interaction, as compounds with similar affinities can have vastly different kinetic profiles, which can translate to different in vivo efficacy and duration of action.
Table 3: Proposed Analogues for Methylene Bridge SAR/SPR Studies
| Analogue | Structural Modification | Rationale for Study |
|---|---|---|
| Analogue 1 | Bridge Removal (Direct N-C bond) | To directly compare with the well-studied 1-(2,3-dichlorophenyl)piperazine (B491241) scaffold. |
| Analogue 2 | Bridge Extension (-CH2-CH2-) | To investigate the effect of increased distance and flexibility between the pharmacophores. |
| Analogue 3 | Bridge Rigidification (e.g., cyclopropyl fusion) | To explore the importance of conformational flexibility for receptor binding. |
| Analogue 4 | Carbonyl Introduction (-C(O)-) | To assess the impact of a polar, rigid amide linker on binding interactions. |
Elucidation of Specific Mechanisms of Action and Target Engagement
Following the initial pharmacological characterization, further studies must elucidate the precise mechanism of action at the primary molecular target(s).
Functional Assays: If the compound is an inhibitor of a monoamine transporter, it is critical to determine whether it acts as a competitive reuptake inhibitor (blocker) or a substrate (releaser). wikipedia.org This distinction has profound implications for its neurochemical and behavioral effects. For G protein-coupled receptors (GPCRs), detailed signaling pathway analysis (e.g., measuring cAMP levels, calcium mobilization, or β-arrestin recruitment) is needed to fully characterize its functional profile as an agonist, antagonist, or biased agonist.
In Vivo Target Engagement: To confirm that the compound interacts with its intended target in a living system, techniques like positron emission tomography (PET) could be utilized. This would require the synthesis of a radiolabeled version of the compound. PET studies can provide invaluable information on brain penetration, regional target occupancy, and the relationship between receptor occupancy and behavioral effects.
Neurochemical Profiling: In vivo microdialysis in animal models can be used to measure changes in extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions following administration of the compound. This would provide direct evidence of its in vivo neurochemical effects, linking molecular action to physiological response.
Application of Advanced Computational Approaches for Drug Design
Computational chemistry and molecular modeling should be integrated throughout the research and development process to guide synthesis and rationalize experimental findings. nih.govresearchgate.net
Homology Modeling and Molecular Docking: If the crystal structure of a primary target is unavailable, a homology model can be constructed. Molecular docking studies can then be used to predict the binding mode of this compound and its derivatives within the target's binding pocket. nih.gov These models can explain observed SAR and guide the design of new analogues with improved affinity or selectivity. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be performed to assess the stability of the predicted ligand-receptor binding poses over time, providing a more dynamic and realistic view of the interaction than static docking poses.
Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, 3D-QSAR models can be developed. nih.gov These models create a mathematical relationship between the structural properties of the compounds and their biological activity, enabling the prediction of activity for yet-unsynthesized molecules and prioritizing synthetic efforts.
ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase. researchgate.net This helps to identify and filter out compounds with potentially poor pharmacokinetic profiles or toxicity liabilities, saving significant time and resources.
Table 4: Application of Computational Tools in the Drug Design Cycle
| Computational Method | Application | Stage of Research |
|---|---|---|
| Molecular Docking | Predict binding poses; guide derivatization. | Lead Identification & Optimization |
| MD Simulations | Assess binding stability and ligand-induced conformational changes. | Lead Optimization |
| 3D-QSAR | Predict activity of new designs; rationalize SAR. | SAR Expansion |
| In Silico ADMET | Predict pharmacokinetic and toxicity profiles. | Early Design & Lead Optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
